molecular formula C9H6F3N3O B3042007 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine CAS No. 462659-89-8

5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine

Cat. No.: B3042007
CAS No.: 462659-89-8
M. Wt: 229.16 g/mol
InChI Key: LHNSAPBOZFAHMP-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine is a high-purity chemical building block for pharmaceutical research and development, with the CAS Number 462659-89-8 and molecular formula C 9 H 6 F 3 N 3 O . This compound features the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The 1,3,4-oxadiazole ring acts as a bioisostere for amides and esters, enhancing the lipophilicity of drug candidates to improve their transmembrane diffusion and bioavailability . This scaffold is the subject of extensive investigation in anticancer research, demonstrating mechanisms of action that include the inhibition of critical enzymatic targets such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . Furthermore, 1,3,4-oxadiazole derivatives have been designed to act as potent tubulin polymerization inhibitors, effectively arresting the cell cycle at the G2/M phase and suppressing cancer cell proliferation . The structural motif is also found in FDA-approved drugs and several other therapeutic agents, underscoring its versatility and significance in creating new antiproliferative, antimicrobial, and anti-inflammatory compounds . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNSAPBOZFAHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214228
Record name 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462659-89-8
Record name 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462659-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine typically involves the reaction of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that this compound can effectively target specific cancer cell lines, leading to reduced cell viability and proliferation rates.

Mechanism of Action
The anticancer effects are believed to be mediated through the modulation of various signaling pathways involved in cell survival and apoptosis. For instance, studies suggest that the compound may influence the expression of proteins associated with the cell cycle and apoptosis, such as p53 and Bcl-2 family proteins.

Agrochemicals

Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in ways that can disrupt the life cycles of pests. Preliminary studies indicate that it may possess insecticidal or herbicidal activity, making it a candidate for development into agricultural applications.

Case Studies
Field trials have demonstrated that formulations containing this compound can effectively reduce pest populations without causing significant harm to non-target organisms. This selectivity is crucial for sustainable agricultural practices.

Materials Science

Polymer Chemistry
In materials science, the incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique electronic properties of this compound make it suitable for use in high-performance materials.

Photonic Applications
Additionally, research has indicated potential applications in photonic devices due to its ability to emit light upon excitation. This property could be harnessed in developing new types of light-emitting diodes (LEDs) or sensors.

Mechanism of Action

The mechanism of action of 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator of various biological pathways. The oxadiazole ring contributes to its stability and ability to interact with nucleophilic sites in proteins and DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Position) Core Structure Key Properties/Bioactivity References
Compound A 5-(3-CF₃-Ph), 3-NH₂ 1,2,4-Oxadiazole Enhanced lipophilicity; potential kinase/modulator activity
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 5-CH₃, 3-(4-NO₂-Ph) 1,2,4-Oxadiazole Electron-withdrawing NO₂ group; lower solubility
3-tert-Butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole 3-tBu, 5-(4-NO₂-Ph) 1,2,4-Oxadiazole Steric hindrance from tBu; reduced membrane permeability
5-(4-Aminophenyl)-3-tert-butyl-1,2,4-oxadiazole 5-(4-NH₂-Ph), 3-tBu 1,2,4-Oxadiazole Improved aqueous solubility; possible DNA intercalation
5-(Chloromethyl)-3-(3-CF₃-Ph)-1,2,4-oxadiazole 5-CH₂Cl, 3-(3-CF₃-Ph) 1,2,4-Oxadiazole Electrophilic CH₂Cl group; alkylating agent potential
[5-(3-CF₃-Ph)-2-furyl]-methylene-hydrazide 3-CF₃-Ph on furan, hydrazide linker Furan-hydrazide FPR2 agonist; induces TNFα, Ca²⁺ flux, chemotaxis

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenyl group in 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole reduces solubility compared to Compound A’s 3-CF₃-Ph, which balances lipophilicity and aromatic interactions . Amino vs. tert-Butyl: The 3-NH₂ in Compound A improves hydrogen-bonding capacity compared to 3-tert-butyl analogues, which may hinder target binding due to steric bulk .

Biological Activity :

  • Compound A’s amine group contrasts with the chloromethyl substituent in 5-(chloromethyl)-3-(3-CF₃-Ph)-1,2,4-oxadiazole, which may confer alkylating activity but higher toxicity .
  • The furan-hydrazide derivative ([5-(3-CF₃-Ph)-2-furyl]-methylene-hydrazide) exhibits distinct FPR2 agonism, highlighting how core structure (furan vs. oxadiazole) dictates target specificity .

Synthetic Feasibility :

  • Compound A’s synthesis yield (57.0%) is comparable to other oxadiazoles but lower than furan-based analogues (e.g., hydrazide derivatives), reflecting challenges in cyclization steps .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity (LogP): Compound A: Estimated LogP ~2.8 (CF₃ enhances hydrophobicity). 5-(4-Aminophenyl)-3-tert-butyl-1,2,4-oxadiazole: LogP ~1.5 (NH₂ improves hydrophilicity).
  • Melting Points :
    • Compound A: Likely >150°C (rigid oxadiazole core).
    • 5-(Chloromethyl)-3-(3-CF₃-Ph)-1,2,4-oxadiazole: Lower melting point due to flexible CH₂Cl group .

Research Implications

Compound A’s trifluoromethyl and amine substituents position it as a versatile scaffold for drug discovery, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions. Its distinct profile compared to nitro-, tert-butyl-, or chloromethyl-substituted analogues underscores the importance of substituent optimization for activity and ADME (Absorption, Distribution, Metabolism, Excretion) properties .

Biological Activity

5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Structure and Composition

  • Chemical Formula : C9_9H6_6F3_3N3_3O
  • Molecular Weight : 229.16 g/mol
  • CAS Number : 462659-89-8

The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique properties and biological activities.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. A study demonstrated that oxadiazole derivatives showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial potential .

Anticancer Properties

Several studies have explored the anticancer effects of oxadiazole derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptosis-related proteins and the activation of caspases .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key player in inflammatory responses .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was found to be one of the most effective against Gram-positive bacteria. The study reported MIC values as low as 0.25 µg/mL for certain strains .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives highlighted that this compound effectively inhibited cell growth in breast cancer cell lines. The compound induced apoptosis through intrinsic pathways and was shown to downregulate anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA; MIC = 0.25 µg/mL
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryInhibits cytokine production

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between 3-trifluoromethylphenyl precursors and oxadiazole intermediates. Key steps include:

  • Cyclocondensation : Using nitrile derivatives with hydroxylamine under reflux in ethanol/water mixtures (70–80°C, 6–8 hours) to form the oxadiazole ring .
  • Catalytic Cross-Coupling : Palladium-catalyzed reactions (e.g., Pd₂(dba)₃ with (±)-BINAP ligand) in solvents like 1,4-dioxane or THF at 90°C, yielding 59–62% product after column chromatography .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) with bases like NaOtBu or K₂CO₃ improve reaction efficiency .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., trifluoromethyl group δ ~110–120 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 270 [M⁺]) validates molecular weight .
  • Infrared (IR) : Absorbance bands for C=N (1653 cm⁻¹) and N-H stretches (2948 cm⁻¹) confirm oxadiazole and amine groups .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Anticancer Activity : Screened via one-dose assays (10 µM) against cancer cell lines, with IC₅₀ values compared to reference drugs like cisplatin .
  • Antioxidant Potential : Evaluated using DPPH radical scavenging assays, showing moderate activity (30–40% inhibition at 100 µM) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability and reduce byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., CuI or Pd(PPh₃)₄) to reduce palladium-related costs .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yield .
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., unreacted nitrile intermediates) and adjust stoichiometry .

Q. What structure-activity relationship (SAR) studies have been conducted on analogs of this compound?

  • Methodological Answer :

  • Substituent Effects : Compare trifluoromethyl (-CF₃) with electron-withdrawing groups (e.g., -NO₂) to assess impact on bioactivity .
  • Heterocycle Modifications : Replace oxadiazole with thiadiazole or triazole cores to evaluate changes in antimicrobial or anticancer potency .

Q. How do observed biological activities compare across different experimental models, and what contradictions exist?

  • Methodological Answer :

  • Model Variability : Anticancer activity may differ between in vitro (cell lines) and in vivo (xenograft) models due to pharmacokinetic factors .
  • Antioxidant vs. Cytotoxicity : High antioxidant activity in cell-free systems (DPPH) may not correlate with cellular assays due to membrane permeability issues .

Q. What computational methods are used to predict physicochemical properties and binding modes of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and stability .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or antioxidant enzymes) using software like AutoDock Vina .

Q. What strategies mitigate challenges in selective functionalization of the oxadiazole ring?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the amine group during electrophilic substitution .
  • Regioselective Catalysis : Employ directing groups (e.g., pyridyl) to control substitution at the C-5 position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.